

Analytical techniques for the quantification of 2-Methoxybenzamide

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Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

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An In-Depth Technical Guide to the Quantitative Analysis of **2-Methoxybenzamide**

Introduction: The Analytical Imperative for 2-Methoxybenzamide

2-Methoxybenzamide (o-anisamide) is a significant chemical entity, recognized for its role as a synthetic intermediate and its emergence in pharmacological research, including the development of Hedgehog (Hh) signaling pathway antagonists.[1] Its molecular structure, featuring a methoxy group and an amide functional group on a benzene ring, presents unique analytical challenges and opportunities.[2][3] Accurate and precise quantification of **2-Methoxybenzamide** is paramount for a variety of applications, from quality control in manufacturing to pharmacokinetic studies in drug development.[4] This guide provides a comprehensive overview of robust analytical techniques, complete with detailed protocols, to empower researchers, scientists, and drug development professionals in their quantitative endeavors.

Physicochemical Properties of 2-Methoxybenzamide

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

Property	Value	Source
Chemical Formula	C ₈ H ₉ NO ₂	[2][3]
Molecular Weight	151.16 g/mol	[5]
CAS Number	2439-77-2	[2][3]
Synonyms	o-Methoxybenzamide, o-Anisamide	[5]
Structure	Aromatic amide	[2][3]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, selectivity, matrix complexity, and available instrumentation. The three most powerful and widely adopted chromatographic methods for the quantification of **2-Methoxybenzamide** are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

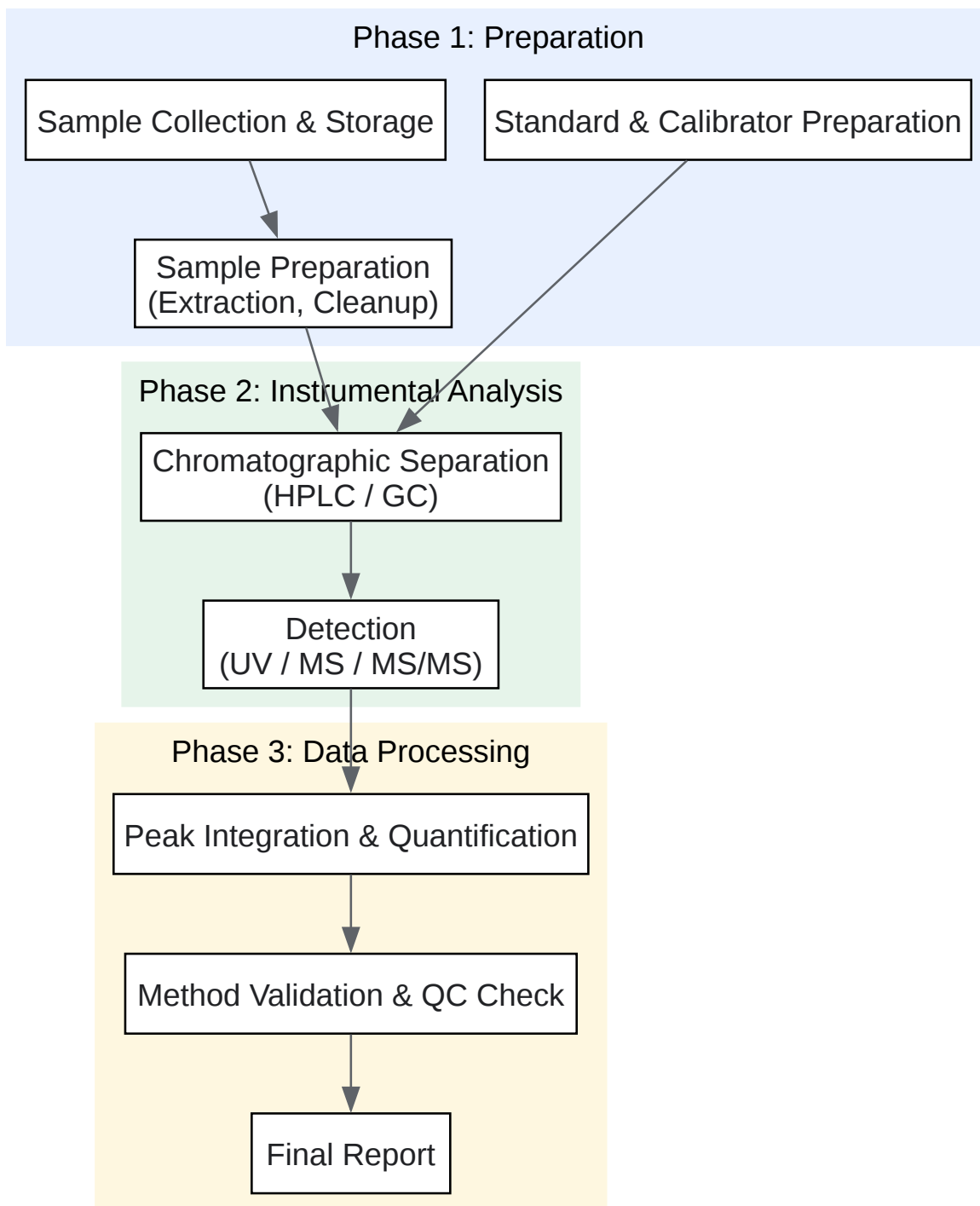
- **HPLC-UV:** A workhorse in many analytical laboratories, HPLC-UV offers a balance of performance, cost-effectiveness, and simplicity. It is particularly well-suited for purity assessments and the analysis of bulk materials or formulated products where concentration levels are relatively high.
- **GC-MS:** This technique is ideal for the analysis of volatile and thermally stable compounds. [6] For a molecule like **2-Methoxybenzamide**, chemical derivatization is often employed to increase its volatility and improve peak shape, enabling sensitive and selective detection.[7]
- **LC-MS/MS:** Representing the gold standard for trace-level quantification in complex biological matrices, LC-MS/MS provides unparalleled sensitivity and selectivity.[8][9] By coupling the separation power of liquid chromatography with the mass-resolving capability of

tandem mass spectrometry, this method can accurately measure minute quantities of the analyte, making it indispensable for pharmacokinetic and metabolomic studies.[\[10\]](#)[\[11\]](#)

Visualizing the Analytical Strategy

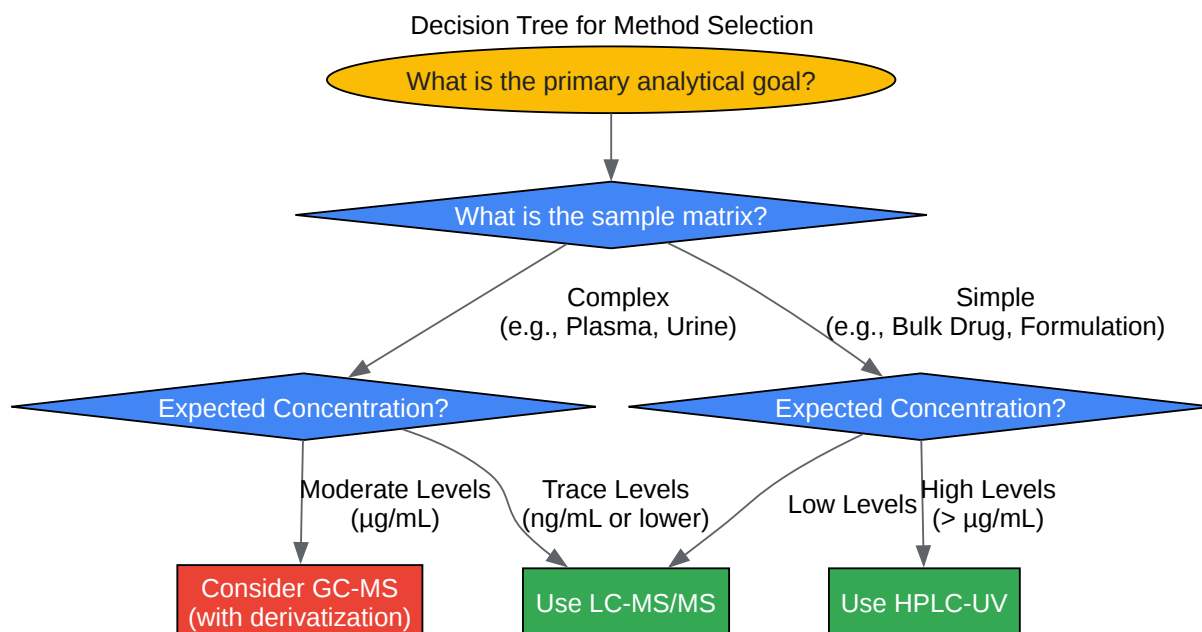
A well-defined workflow is critical for achieving reproducible and reliable results. The following diagrams illustrate the key stages of analysis and the decision-making process for method selection.

General Workflow for Quantitative Analysis



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Caption: A generalized workflow for the quantitative analysis of **2-Methoxybenzamide**.



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Caption: A decision tree to guide the selection of the optimal analytical technique.

Application Note 1: Quantification by Reverse-Phase HPLC-UV

Principle: This method separates **2-Methoxybenzamide** from other components in a mixture based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12] Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength where it exhibits maximum absorbance.

Causality Behind Experimental Choices:

- Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides good retention for moderately polar compounds like **2-Methoxybenzamide**.

- Mobile Phase: A mixture of acetonitrile and water is a common choice for reverse-phase chromatography. Acetonitrile acts as the organic modifier; adjusting its concentration controls the retention time. A small amount of acid (formic or phosphoric) is added to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. For LC-MS compatibility, a volatile acid like formic acid is essential.[12]

Detailed Protocol:

- Instrumentation and Materials:
 - HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
 - Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[12]
 - **2-Methoxybenzamide** reference standard.
 - HPLC-grade acetonitrile, water, and formic acid.
 - 0.2 μ m syringe filters for sample preparation.[13]
- Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Acetonitrile:Water:Formic Acid (e.g., 40:60:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	Determined by UV scan (typically ~230 nm or ~290 nm)
Run Time	10 minutes

- Preparation of Solutions:

- Stock Standard (1 mg/mL): Accurately weigh 10 mg of **2-Methoxybenzamide** reference standard and dissolve in 10 mL of mobile phase.
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.2 µm syringe filter before injection to protect the column.[14]
- Analysis and Quantification:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the working standards in increasing order of concentration to generate a calibration curve.
 - Inject the prepared samples.
 - Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). An $r^2 > 0.995$ is generally considered acceptable.
 - Calculate the concentration of **2-Methoxybenzamide** in the samples using the calibration curve.

Application Note 2: Trace Analysis by LC-MS/MS

Principle: This highly sensitive and selective method is ideal for quantifying **2-Methoxybenzamide** in complex biological matrices like plasma or urine.[4] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15] MRM enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

Causality Behind Experimental Choices:

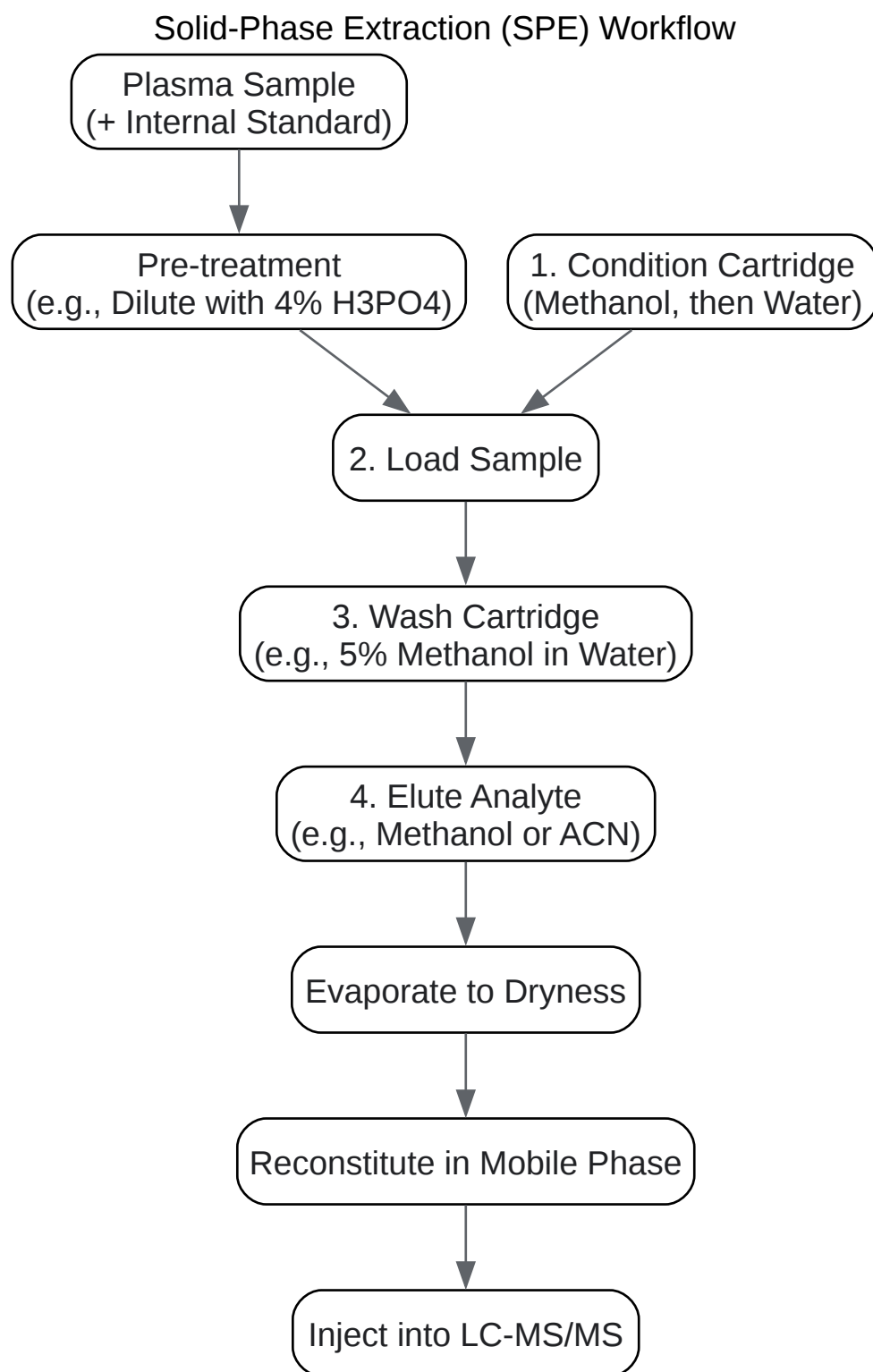
- Sample Preparation: Biological samples require extensive cleanup to remove interfering substances like proteins and salts.[16] Solid-Phase Extraction (SPE) is a robust technique that provides excellent sample cleanup and concentration.[17]
- Ionization: ESI in positive ion mode is generally effective for compounds like **2-Methoxybenzamide** that can be readily protonated.
- MRM Transitions: The selection of a specific precursor ion (typically the protonated molecule, $[M+H]^+$) and one or more product ions generated by collision-induced dissociation provides high specificity and reduces background noise.

Detailed Protocol:

- Instrumentation and Materials:
 - LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an ESI source.
 - C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 μm).
 - SPE cartridges (e.g., Oasis HLB or equivalent).
 - **2-Methoxybenzamide** reference standard and a suitable internal standard (IS), such as a stable isotope-labeled version.
 - LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
- LC-MS/MS Conditions:

Parameter	LC Conditions	MS Conditions
Mobile Phase A	0.1% Formic Acid in Water	Ionization Mode
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Capillary Voltage
Gradient	5% B to 95% B over 5 min	Source Temp.
Flow Rate	0.4 mL/min	Desolvation Temp.
Injection Volume	5 μ L	MRM Transitions
Column Temp.	40 °C	(e.g., for $[M+H]^+$ of 152.1)

- Sample Preparation (SPE Protocol for Plasma):



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Caption: A typical Solid-Phase Extraction (SPE) workflow for plasma samples.

- Quantification:
 - Optimize MS parameters by infusing a standard solution of **2-Methoxybenzamide** to identify the precursor ion and the most stable product ions for MRM.
 - Prepare calibration standards and quality control (QC) samples in the same biological matrix as the unknown samples.
 - Process all standards, QCs, and unknown samples using the SPE protocol.
 - Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.
 - Quantify the unknown samples using the regression equation from the calibration curve.

Application Note 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for volatile analytes.[6] **2-Methoxybenzamide**'s amide group can lead to poor peak shape and thermal degradation in the GC inlet. Chemical derivatization, such as silylation, converts the polar N-H bond into a nonpolar and more volatile derivative, enabling robust analysis.[18]

Causality Behind Experimental Choices:

- Derivatization: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amides. They replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[18]
- GC Column: A nonpolar or mid-polarity column (e.g., DB-5ms or HP-5ms) is generally used for the separation of TMS derivatives.
- Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized analyte and sensitive quantification using selected ion monitoring (SIM).

Detailed Protocol:

- Instrumentation and Materials:
 - GC-MS system with a split/splitless inlet.
 - DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm x 0.25 μ m).
 - Derivatizing reagent: BSTFA with 1% TMCS.
 - Anhydrous pyridine or acetonitrile (as reaction solvent).
 - **2-Methoxybenzamide** reference standard.
- Derivatization Procedure:
 - Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen.
 - Add 50 μ L of anhydrous pyridine (or acetonitrile) and 50 μ L of BSTFA + 1% TMCS.
 - Cap the vial tightly and heat at 70 $^{\circ}$ C for 30 minutes.
 - Cool to room temperature before injection.
- GC-MS Conditions:

Parameter	Condition
Inlet Temperature	250 °C
Injection Mode	Splitless (or Split 10:1)
Carrier Gas	Helium, constant flow ~1.2 mL/min
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Scan (for identification) or SIM (for quantification)

- Quantification:
 - Identify the retention time and mass spectrum of the derivatized **2-Methoxybenzamide** by injecting a derivatized standard.
 - For SIM mode, select 3-4 characteristic and abundant ions from the mass spectrum for monitoring.
 - Prepare and derivatize a set of calibration standards.
 - Construct a calibration curve by plotting the peak area of the primary quantification ion against concentration.
 - Analyze derivatized samples and quantify using the calibration curve.

Method Validation: Ensuring Data Integrity

All analytical methods must be validated to ensure they are suitable for their intended purpose. [19][20] Key validation parameters, as outlined by ICH and FDA guidelines, are summarized below.

Validation Parameter	Description	Acceptance Criteria (Typical)
Specificity/Selectivity	The ability to assess the analyte unequivocally in the presence of other components.	No significant interference at the retention time of the analyte.[21]
Linearity & Range	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) \geq 0.995.
Accuracy	The closeness of the test results to the true value.	Recovery of 80-120% (or 85-115% for bioanalysis).
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly.	Relative Standard Deviation (RSD) \leq 15% (\leq 20% at LLOQ).
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-Noise ratio \geq 3.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio \geq 10; Precision and accuracy criteria met.
Robustness	A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.	No significant change in results with minor variations.

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